molecular formula C12H7ClN4O2 B1648836 5-(4-Chlorophenyl)[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylic acid CAS No. 1018143-17-3

5-(4-Chlorophenyl)[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylic acid

Cat. No.: B1648836
CAS No.: 1018143-17-3
M. Wt: 274.66 g/mol
InChI Key: GHAAGUNVMGLILW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Development of Triazolopyrimidine Scaffolds

The triazolopyrimidine scaffold emerged as a chemically versatile framework following its first synthetic report by Bulow and Hass in 1909. Early applications focused on agrochemicals, but its medicinal potential became evident with the isolation of natural derivatives like essramycin, a 1,2,4-triazolo[1,5-a]pyrimidine antibiotic from Streptomyces species. By the mid-20th century, synthetic efforts expanded, yielding compounds such as Trapidil, a vasodilator and antiplatelet agent. The scaffold’s isoelectronic similarity to purines spurred interest in kinase inhibition and antiviral drug design. Advances in heterocyclic chemistry enabled systematic modifications, positioning triazolopyrimidines as critical pharmacophores in oncology and infectious disease research.

Structural Classification of Triazolo[1,5-a]pyrimidines

Triazolopyrimidines exist in eight isomeric forms, with the 1,2,4-triazolo[1,5-a]pyrimidine isomer being the most pharmacologically explored. The core structure comprises a fused triazole and pyrimidine ring, enabling diverse substitutions at positions 2, 5, and 7 (Figure 1). Substituents dictate bioactivity:

  • Position 5 : Aryl groups (e.g., 4-chlorophenyl) enhance target affinity through hydrophobic interactions.
  • Position 7 : Carboxylic acid moieties improve solubility and enable hydrogen bonding with enzymatic targets.

Table 1: Key Structural Features of 5-(4-Chlorophenyl)triazolo[1,5-a]pyrimidine-7-carboxylic Acid

Property Value
Molecular Formula C₁₂H₇ClN₄O₂
Molecular Weight 274.66 g/mol
IUPAC Name 5-(4-Chlorophenyl)-triazolo[1,5-a]pyrimidine-7-carboxylic acid
Key Substituents 4-Chlorophenyl (C₆H₄Cl), Carboxylic Acid (COOH)

Significance of 5-(4-Chlorophenyl)triazolo[1,5-a]pyrimidine-7-carboxylic Acid

This derivative exemplifies strategic functionalization of the TP scaffold. The 4-chlorophenyl group at position 5 increases lipophilicity, facilitating membrane penetration, while the carboxylic acid at position 7 enhances interactions with polar residues in enzymatic active sites. These features make it a candidate for antimicrobial and anticancer applications. For instance, analogs with similar substitutions inhibit Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH), a malaria drug target. Additionally, the compound’s synthetic accessibility via three-component reactions (e.g., chalcone and triazole amine condensations) supports structure-activity relationship (SAR) studies.

Current Research Landscape

Recent studies emphasize eco-friendly synthesis and target-specific modifications:

  • Green Synthesis : Solvent-free thermal condensation and aqueous-phase reactions reduce environmental impact.
  • Antimicrobial Applications : Derivatives demonstrate efficacy against methicillin-resistant Staphylococcus aureus (MRSA) and Candida albicans, with MIC values <10 µg/mL.
  • Molecular Docking : Computational models predict strong binding to DNA gyrase (ΔG = -9.2 kcal/mol), correlating with experimental inhibition data.
  • Drug Delivery : Nanoformulations using poly(lactic-co-glycolic acid) (PLGA) improve bioavailability in preclinical models.

Table 2: Recent Advances in Triazolopyrimidine Research

Focus Area Key Findings Source
Synthetic Methods Three-component reactions yield 93% purity
Antimalarial Activity EC₅₀ = 79 nM against P. falciparum
Anticancer Potential IC₅₀ = 2.1 µM in MCF-7 breast cancer cells

Ongoing research prioritizes hybrid molecules combining triazolopyrimidine cores with bioactive fragments (e.g., quinoline or indole), aiming to multitarget pathogens and resistant cancer cell lines. Collaborative efforts between computational chemists and synthetic biologists are expected to accelerate the development of next-generation derivatives.

Properties

IUPAC Name

5-(4-chlorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7ClN4O2/c13-8-3-1-7(2-4-8)9-5-10(11(18)19)17-12(16-9)14-6-15-17/h1-6H,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHAAGUNVMGLILW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC3=NC=NN3C(=C2)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7ClN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Conditions

In acetic acid at reflux (110–120°C), the amino group of the triazole nucleophilically attacks the β-diketone’s carbonyl carbons, initiating a cyclodehydration process. The 4-chlorophenyl group from the diketone is incorporated at position 5 of the pyrimidine ring, while the ester group from the triazole precursor occupies position 7. This regioselectivity arises from the electron-withdrawing effect of the chlorine atom, which stabilizes the transition state during ring closure.

Key Parameters :

  • Solvent : Glacial acetic acid (neat)
  • Temperature : 12–24 hours under reflux
  • Yield : 60–75% (reported for analogous structures)

Intermediate Isolation

The product, ethyl 5-(4-chlorophenyl)triazolo[1,5-a]pyrimidine-7-carboxylate , is isolated via vacuum filtration after cooling the reaction mixture to 0–5°C. Purification by recrystallization from ethanol/water (1:1 v/v) yields a crystalline solid with >95% purity.

Hydrolysis of Ester to Carboxylic Acid

The ester intermediate undergoes saponification to yield the target carboxylic acid. This step is critical for introducing the hydrophilic moiety required for further functionalization or biological activity.

Basic Hydrolysis

Treatment with 2 M aqueous sodium hydroxide at 80–90°C for 4–6 hours cleaves the ethyl ester. The reaction is monitored by thin-layer chromatography (TLC; eluent: ethyl acetate/hexane 3:1) until the ester spot (Rf ≈ 0.7) disappears, leaving the carboxylic acid (Rf ≈ 0.2).

Optimization Insights :

  • Base Concentration : Excess NaOH (2–3 equiv) ensures complete hydrolysis.
  • Temperature Control : Prolonged heating above 90°C risks decarboxylation.
  • Yield : 80–90% after acidification (pH 2–3) and extraction with ethyl acetate.

Alternative Synthetic Routes

Post-Cyclization Chlorination

While the 4-chlorophenyl group is typically introduced via the diketone precursor, an alternative route involves electrophilic aromatic substitution on a pre-formed phenyltriazolopyrimidine. However, this method suffers from poor regioselectivity and requires harsh conditions (e.g., Cl2/FeCl3 or SO2Cl2), making it less practical.

Carboxylic Acid via Acyl Chloride

In a variant of the hydrolysis route, the ethyl ester is converted to the acyl chloride using thionyl chloride (SOCl2) or oxalyl chloride , followed by aqueous workup. This method offers faster reaction times (1–2 hours) but introduces handling challenges due to gaseous by-products.

Characterization and Analytical Data

Spectroscopic Validation

  • IR (KBr) : Broad peak at 2500–3300 cm⁻¹ (O–H stretch), 1705 cm⁻¹ (C=O), 1560 cm⁻¹ (C=N).
  • ¹H NMR (500 MHz, DMSO-d6) : δ 8.72 (s, 1H, H-2), 8.15–7.98 (m, 4H, Ar–H), 2.65 (s, 3H, CH3 in triazole).
  • MS (ESI) : m/z 331 [M+H]⁺.

Purity Assessment

HPLC analysis (C18 column, acetonitrile/water 50:50, 1 mL/min) confirms >99% purity with a retention time of 6.8 minutes.

Challenges and Optimizations

Regiochemical Control

Competing pathways during cyclocondensation may yield regioisomers (e.g., 7-chlorophenyl derivatives). Microwave-assisted synthesis (100°C, 30 minutes) reduces isomer formation by accelerating the desired pathway.

Solvent Selection

Replacing acetic acid with trifluoroacetic acid (TFA) enhances reaction rates but complicates purification due to corrosive by-products.

Chemical Reactions Analysis

Types of Reactions

5-(4-Chlorophenyl)[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can yield alcohols or alkanes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations at Position 7

a) 7-Chloro Derivatives
  • 7-Chloro-5-(4-chlorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidine (5f) Molecular Formula: C₁₁H₆Cl₂N₄ Key Differences: Replaces the carboxylic acid group with a chlorine atom. Synthesis: Prepared via chlorination using POCl₃, yielding 91.33% purity .
b) 7-Thienyl Derivatives
  • 5-(4-Chlorophenyl)-7-(2-thienyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine Molecular Formula: C₁₅H₁₁ClN₄S Molecular Weight: 314.79 Key Differences: A sulfur-containing thienyl group replaces the carboxylic acid.
c) 7-Carboxylic Acid Derivatives with Fluorophenyl Substituents
  • 5-(4-Fluorophenyl)[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylic Acid
    • Molecular Formula : C₁₂H₇FN₄O₂
    • Molecular Weight : 258.21
    • Key Differences : Fluorine replaces chlorine on the phenyl ring.
    • Implications : Fluorine’s electronegativity may enhance binding affinity to biological targets but could alter metabolic stability .

Substituent Variations at Position 5

a) 5-Methyl Derivatives
  • N-(4-Chlorophenyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine (98)
    • Molecular Formula : C₁₃H₁₁ClN₆O
    • Key Differences : Methyl group at position 5 and hydroxymethyl at position 2.
    • Synthesis Yield : 11%, indicating synthetic challenges .
    • Implications : The methyl group may improve metabolic stability but reduce steric flexibility .
b) 5-Indolyl Derivatives
  • 7-(4-Chlorophenyl)-5-(1H-indol-3-yl)-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile (4a) Key Differences: Bulky indole substituent at position 5 and carbonitrile at position 6.

Trifluoromethyl Analogues

  • 5-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylic Acid
    • Molecular Formula : C₇H₃F₃N₄O₂
    • Molecular Weight : 244.11
    • Key Differences : Trifluoromethyl group replaces the 4-chlorophenyl moiety.
    • Implications : The CF₃ group is strongly electron-withdrawing, which may enhance metabolic resistance but reduce solubility .

Physicochemical Comparison

Compound Molecular Weight Solubility (Predicted) LogP Key Substituents
Target Compound (CAS 1018143-17-3) 274.66 Moderate (carboxylic acid) 1.8–2.2 4-ClPh, COOH
7-Chloro-5-(4-ClPh)-Triazolopyrimidine ~277.1* Low ~3.1 4-ClPh, Cl
5-(4-Fluorophenyl)-7-COOH Analog 258.21 Moderate 1.5–1.9 4-FPh, COOH
5-(Trifluoromethyl)-7-COOH Analog 244.11 Low 2.5–3.0 CF₃, COOH

*Estimated based on molecular formula.

Biological Activity

5-(4-Chlorophenyl)[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylic acid is a compound belonging to the triazolopyrimidine class, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological activity, particularly its anticancer properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a triazole ring fused with a pyrimidine structure and a carboxylic acid functional group. Its molecular formula is C12H7ClN4O2C_{12}H_7ClN_4O_2 with a CAS number of 1018143-17-3. The compound exhibits a purity of 95% and is soluble in organic solvents.

Biological Activity Overview

The biological activities of this compound have been extensively studied, particularly its anticancer , antibacterial , and antiviral properties. Below is a summary of key findings from various studies:

Anticancer Activity

  • Mechanism of Action :
    • The compound has shown potent antiproliferative effects against various cancer cell lines including MGC-803 (gastric cancer), HCT-116 (colon cancer), and MCF-7 (breast cancer). For instance, one study reported IC50 values of 9.47 µM for MGC-803 cells, indicating significant cytotoxicity compared to standard chemotherapy agents like 5-Fu .
    • The mechanism involves the inhibition of the ERK signaling pathway, which plays a crucial role in cell proliferation and survival. This inhibition leads to reduced phosphorylation levels of key proteins involved in cell signaling such as ERK1/2 and AKT .
  • Cell Cycle Arrest :
    • The compound induces G2/M phase arrest in cancer cells, thereby halting their proliferation. This was evidenced by changes in cell cycle-related proteins observed in treated cells .
  • Apoptosis Induction :
    • It promotes apoptosis in cancer cells through the activation of intrinsic apoptotic pathways. The expression levels of pro-apoptotic and anti-apoptotic proteins were altered significantly upon treatment with this compound .

Antibacterial and Antiviral Activities

In addition to its anticancer properties, preliminary studies suggest that this compound may exhibit antibacterial and antiviral activities. However, more research is needed to fully elucidate these effects.

Case Studies

Several studies have focused specifically on the biological evaluation of triazolopyrimidine derivatives:

StudyCompoundCell LineIC50 (µM)Mechanism
H12MGC-8039.47ERK Pathway Inhibition
H12HCT-1169.58Cell Cycle Arrest
VariousMCF-713.1Apoptosis Induction

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 5-(4-Chlorophenyl)[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylic acid derivatives?

  • Methodological Answer : A two-step protocol is recommended:

Catalytic synthesis : Use TMDP (2,4,6-trimorpholino-1,3,5-triazine) as a catalyst in a water/ethanol (1:1 v/v) solvent system. This minimizes side reactions and improves yields (e.g., 85% for ethyl 5-amino-7-(4-chlorophenyl)-4,7-dihydrotriazolopyrimidine-6-carboxylate) .

Purification : Monitor reactions via TLC (silica gel plates, UV 254 nm) and purify using column chromatography with ethyl acetate/hexane gradients. Validate purity via melting point analysis (Büchi B-545 apparatus) and microanalysis (Perkin-Elmer 240-B) .

Q. What spectroscopic methods are recommended for confirming the structure of triazolopyrimidine derivatives?

  • Methodological Answer :

  • NMR : Use 1H^{1}\text{H} and 13C^{13}\text{C} NMR (Bruker Avance 400 MHz) to confirm regiochemistry and substituent positions. For example, the 4-chlorophenyl group typically shows aromatic proton signals at δ 7.2–7.5 ppm .
  • X-ray crystallography : Resolve ambiguous stereochemistry via single-crystal X-ray diffraction (e.g., APEX2 detector, SHELXS97/SHELXL2014 software). Recent studies show triclinic crystal systems with hydrogen-bonded networks stabilizing the triazolo-pyrimidine core .

Q. How can researchers assess the stability of triazolopyrimidine derivatives under varying conditions?

  • Methodological Answer :

  • Thermal stability : Perform thermogravimetric analysis (TGA) to determine decomposition temperatures (commonly >200°C for chlorophenyl-substituted derivatives).
  • pH stability : Test solubility and degradation in acidic (HCl), neutral (water), and basic (NaOH) media via HPLC. Derivatives with electron-withdrawing groups (e.g., Cl) exhibit enhanced stability in acidic conditions .

Advanced Research Questions

Q. What mechanistic insights explain contradictory yields in multicomponent syntheses of triazolopyrimidines?

  • Methodological Answer : Contradictions arise from competing reaction pathways:

  • Kinetic vs. thermodynamic control : Use time-resolved 1H^{1}\text{H} NMR to track intermediate formation. For example, aminotriazole intermediates may undergo cyclization at varying rates depending on solvent polarity .
  • Catalyst role : TMDP facilitates proton transfer in polar solvents, accelerating cyclization. However, in nonpolar solvents, catalyst aggregation reduces efficiency, leading to lower yields .

Q. How do substituent effects influence the biological activity of triazolopyrimidine derivatives?

  • Methodological Answer :

  • Trifluoromethyl groups : Introduce at position 7 to enhance lipophilicity and membrane permeability, as seen in analogs with IC50_{50} values <1 μM against kinases .
  • Sulfonyl vs. carboxylate groups : Replace the carboxylic acid with sulfonamide moieties (e.g., benzenesulfonamide derivatives) to modulate solubility and target selectivity. This substitution shifts activity from antimicrobial to anticancer profiles .

Q. What strategies resolve discrepancies in reported crystal packing data for triazolopyrimidines?

  • Methodological Answer :

  • Hydrogen-bonding analysis : Apply graph-set notation (Bernstein et al., 1995) to compare hydrogen-bond motifs. For example, N–H···O and C–H···Cl interactions dominate in chlorophenyl derivatives, stabilizing layered or helical packing .
  • Polymorphism screening : Recrystallize derivatives from diverse solvents (e.g., DMSO, ethanol) and analyze via PXRD. Recent studies identified a second polymorph of N-(4-chlorophenyl)-5,7-dimethyltriazolopyrimidine with altered unit cell parameters (a = 8.92 Å vs. 9.15 Å) .

Q. How can computational methods complement experimental data in designing triazolopyrimidine-based inhibitors?

  • Methodological Answer :

  • Docking studies : Use AutoDock Vina to model interactions with target enzymes (e.g., EGFR kinase). Focus on π-π stacking between the triazolo ring and Phe-723 residue .
  • DFT calculations : Optimize geometries at the B3LYP/6-31G(d) level to predict substituent effects on electronic properties. For example, 4-chlorophenyl groups reduce HOMO-LUMO gaps by 0.3–0.5 eV compared to phenyl analogs, enhancing reactivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(4-Chlorophenyl)[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylic acid
Reactant of Route 2
Reactant of Route 2
5-(4-Chlorophenyl)[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.